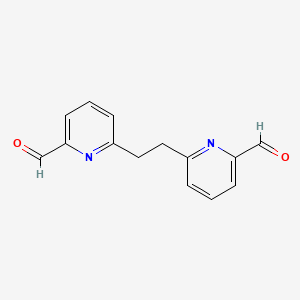
6,6'-(Ethane-1,2-diyl)dipicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(Ethane-1,2-diyl)dipicolinaldehyde is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde typically involves the condensation reaction between 2-pyridinecarboxaldehyde and ethylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is stirred for several hours, and the product is obtained after purification through recrystallization .
Industrial Production Methods
On an industrial scale, the production of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(Ethane-1,2-diyl)dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6’-(Ethane-1,2-diyl)dipicolinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde involves its ability to form stable complexes with metal ions. The nitrogen atoms in the Schiff base structure can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological and catalytic activities depending on the nature of the metal ion and the surrounding environment .
Comparación Con Compuestos Similares
Similar Compounds
6,6’-(Ethane-1,2-diyl)bis(2-pyridinecarboxaldehyde): Similar structure but with different substituents on the pyridine ring.
6,6’-(Ethane-1,2-diyl)bis(benzaldehyde): Contains benzaldehyde groups instead of pyridinecarboxaldehyde.
6,6’-(Ethane-1,2-diyl)bis(2-hydroxybenzaldehyde): Contains hydroxybenzaldehyde groups, which can form additional hydrogen bonds.
Uniqueness
6,6’-(Ethane-1,2-diyl)dipicolinaldehyde is unique due to its specific Schiff base structure, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various applications, from catalysis to biological sensing .
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
6-[2-(6-formylpyridin-2-yl)ethyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H12N2O2/c17-9-13-5-1-3-11(15-13)7-8-12-4-2-6-14(10-18)16-12/h1-6,9-10H,7-8H2 |
Clave InChI |
ZLWCJIJDQBYWSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C=O)CCC2=NC(=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


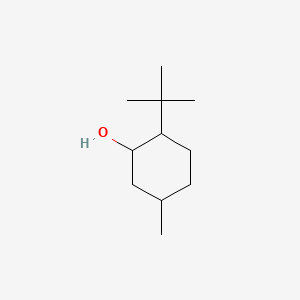

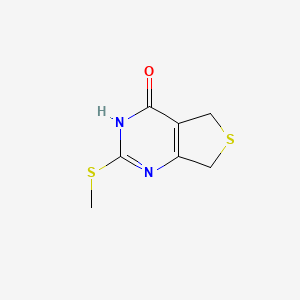
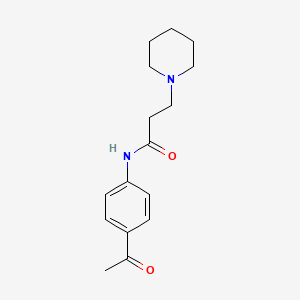
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)
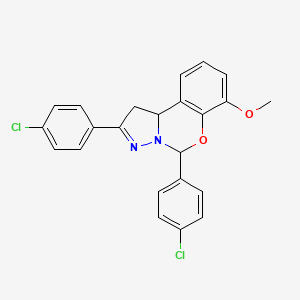
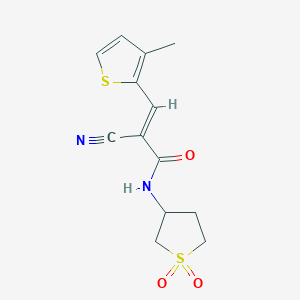
![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)


![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)
![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)

